Metrafenone
Overview
Description
Metrafenone is a fungicide used for the control of Erysiphe graminis and Pseudocercosporella herpotrichoides (eyespot and powdery mildew) and for the control of Uncinaria necator (powdery mildew). It inhibits the growth of the mycelium on the leaf surface, leaf penetration, the formation of haustoria, and sporulation .
Synthesis Analysis
Metrafenone was synthesized from 5-bromo-2-methoxy-6-methylbenzoic acid by an acylchlorination with thionyl chloride, followed by a Friedel-Crafts acylation with 3,4,5-trimethoxytoluene . A novel form of metrafenone was also reported, which involved the preparation of a crystalline modification .Molecular Structure Analysis
The molecular formula of Metrafenone is C19H21BrO5 . The structure of Metrafenone was confirmed by 1H NMR and MS .Chemical Reactions Analysis
Metrafenone undergoes photodegradation, with identified pathways including oxidation of the methyl group, debromination, and replacement of bromine by a hydroxyl group .Physical And Chemical Properties Analysis
Metrafenone has a density of 1.3±0.1 g/cm3, a boiling point of 534.4±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C .Scientific Research Applications
Resistance Development in Pathogens
Metrafenone has been extensively used in Europe for integrated pest management programs since 2006, particularly against powdery mildews, including Erysiphe necator. A significant aspect of its application is the observation of resistance development in pathogens. In a study conducted in Northern Italy, reduced efficacy of metrafenone in controlling grapevine powdery mildew was noted, indicating the emergence of metrafenone resistance in Erysiphe necator populations. This resistance also showed cross-resistance to pyriofenone, which belongs to the same fungicide class as metrafenone (Kunova, Pizzatti, Bonaldi, & Cortesi, 2015).
Mode of Action Studies
Understanding the mode of action of metrafenone is crucial for its effective application. Studies have been conducted on powdery mildew fungi of barley and wheat to analyze metrafenone's action. It was found that metrafenone interferes with hyphal morphogenesis, polarised hyphal growth, and the establishment and maintenance of cell polarity, suggesting its role in disrupting pathways regulating the organization of the actin cytoskeleton (Opalski, Tresch, Kogel, Grossmann, Köhle, & Hückelhoven, 2006).
Residue Determination in Agriculture
The determination of metrafenone residues in agricultural produce, such as lettuce and vegetables, is vital for food safety. Studies using gas chromatography have been conducted to detect metrafenone residues, providing insights into its persistence and degradation in crops grown under different conditions. These studies contribute to understanding the environmental impact and safety of metrafenone use in agriculture (Kabir, Abd El-Aty, Im, Rahman, Kim, Farha, Choi, Jung, Lee, Lieu, Shin, Im, & Hong, 2016).
Impact on Wine Quality
In viticulture, the impact of fungicides on wine quality is a critical area of study. Research has shown that metrafenone, when used in vineyards, can influence the color and phenolic profile of red wines. This effect is significant for the wine industry, as it directly impacts the sensory qualities and market value of wines (Briz-Cid, Figueiredo-González, Rial-Otero, Cancho-Grande, & Simal-Gándara, 2014).
Synthesis and Chemical Analysis
The chemical synthesis of metrafenone and its analytical determination in different matrices are essential for its manufacturing and quality control. Studies focusing on its synthesis and the development of analytical methods for its detection in food matrices contribute to the broader understanding of this compound's chemical nature and applications (Ji Ya-fei, 2009).
Safety And Hazards
Future Directions
The European Food Safety Authority (EFSA) has conducted a peer review of the initial risk assessments for the pesticide active substance metrafenone . This suggests that future directions may involve further regulatory reviews and potential adjustments to usage guidelines based on ongoing safety assessments.
properties
IUPAC Name |
(3-bromo-6-methoxy-2-methylphenyl)-(2,3,4-trimethoxy-6-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrO5/c1-10-9-14(23-4)18(24-5)19(25-6)15(10)17(21)16-11(2)12(20)7-8-13(16)22-3/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSPWOYQQAWRRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)C2=C(C=CC(=C2C)Br)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058020 | |
Record name | Metrafenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Metrafenone | |
CAS RN |
220899-03-6 | |
Record name | Metrafenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220899-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metrafenone [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220899036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metrafenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METRAFENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S04CWW41HM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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